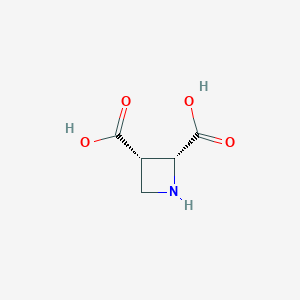
(2R,3S)-azetidine-2,3-dicarboxylic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S)-azetidine-2,3-dicarboxylic acid (ADA) is a cyclic amino acid that has gained significant attention in the scientific community due to its unique properties and potential applications. ADA is a chiral molecule with two stereoisomers, (2R,3S)- and (2S,3R)-ADA, with the former being the biologically active form.
作用机制
(2R,3S)-azetidine-2,3-dicarboxylic Acid acts as an agonist at the NMDA receptor by binding to the glycine site on the receptor. This binding enhances the activity of the receptor, leading to increased calcium influx and activation of downstream signaling pathways. (2R,3S)-azetidine-2,3-dicarboxylic Acid also modulates the activity of the glutamate transporter by increasing the uptake of glutamate into astrocytes, which helps to maintain proper glutamate levels in the brain.
生化和生理效应
(2R,3S)-azetidine-2,3-dicarboxylic Acid has been shown to have several biochemical and physiological effects. It has been found to enhance long-term potentiation, a process that is critical for learning and memory. (2R,3S)-azetidine-2,3-dicarboxylic Acid has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes neuronal growth and survival.
实验室实验的优点和局限性
One advantage of using (2R,3S)-azetidine-2,3-dicarboxylic Acid in lab experiments is its ability to selectively activate the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor activation on various physiological processes. However, one limitation of using (2R,3S)-azetidine-2,3-dicarboxylic Acid is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on (2R,3S)-azetidine-2,3-dicarboxylic Acid. One area of interest is its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. (2R,3S)-azetidine-2,3-dicarboxylic Acid has also been studied for its potential role in modulating pain perception and addiction-related behaviors. Additionally, further research is needed to fully understand the mechanisms underlying (2R,3S)-azetidine-2,3-dicarboxylic Acid's effects on learning and memory processes.
合成方法
(2R,3S)-azetidine-2,3-dicarboxylic Acid can be synthesized via several methods, including the Strecker synthesis, the Gabriel synthesis, and the Curtius rearrangement. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis to form (2R,3S)-azetidine-2,3-dicarboxylic Acid. The Gabriel synthesis involves the reaction of phthalimide with diethyl bromomalonate, followed by hydrolysis to produce (2R,3S)-azetidine-2,3-dicarboxylic Acid. The Curtius rearrangement involves the reaction of an acyl azide with a carboxylic acid, followed by rearrangement to form (2R,3S)-azetidine-2,3-dicarboxylic Acid.
科学研究应用
(2R,3S)-azetidine-2,3-dicarboxylic Acid has been studied extensively for its potential applications in the field of neuroscience. It has been shown to act as an agonist at the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. (2R,3S)-azetidine-2,3-dicarboxylic Acid has also been found to modulate the activity of the glutamate transporter, which plays a crucial role in regulating glutamate levels in the brain.
属性
CAS 编号 |
147332-13-6 |
|---|---|
产品名称 |
(2R,3S)-azetidine-2,3-dicarboxylic Acid |
分子式 |
C5H7NO4 |
分子量 |
145.11 g/mol |
IUPAC 名称 |
(2R,3S)-azetidine-2,3-dicarboxylic acid |
InChI |
InChI=1S/C5H7NO4/c7-4(8)2-1-6-3(2)5(9)10/h2-3,6H,1H2,(H,7,8)(H,9,10)/t2-,3+/m0/s1 |
InChI 键 |
BLLPFMQOLSYTBX-STHAYSLISA-N |
手性 SMILES |
C1[C@@H]([C@@H](N1)C(=O)O)C(=O)O |
SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
规范 SMILES |
C1C(C(N1)C(=O)O)C(=O)O |
同义词 |
2,3-Azetidinedicarboxylicacid,(2R-cis)-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




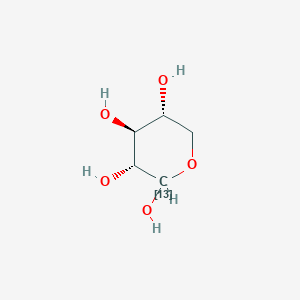
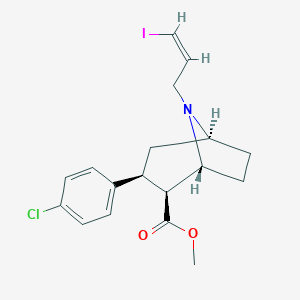
![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
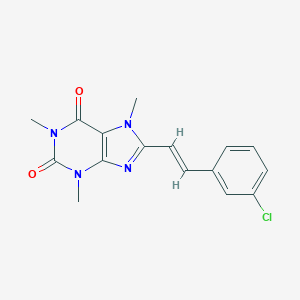
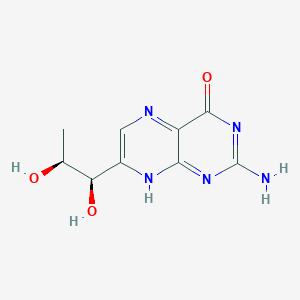
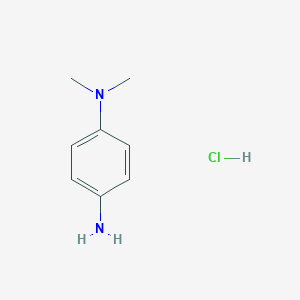

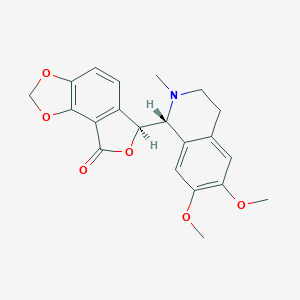
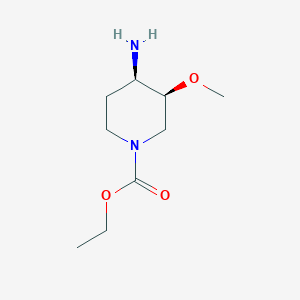
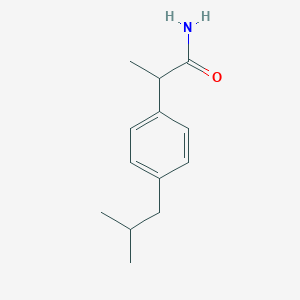
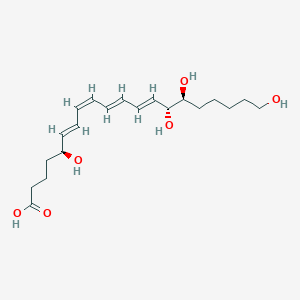
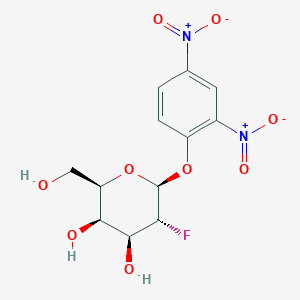
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)